N-methylbicyclo[2.2.2]octan-1-aminehydrochloride N-methylbicyclo[2.2.2]octan-1-aminehydrochloride
Brand Name: Vulcanchem
CAS No.: 1123-31-5
VCID: VC12022918
InChI: InChI=1S/C9H17N.ClH/c1-10-9-5-2-8(3-6-9)4-7-9;/h8,10H,2-7H2,1H3;1H
SMILES: CNC12CCC(CC1)CC2.Cl
Molecular Formula: C9H18ClN
Molecular Weight: 175.70 g/mol

N-methylbicyclo[2.2.2]octan-1-aminehydrochloride

CAS No.: 1123-31-5

Cat. No.: VC12022918

Molecular Formula: C9H18ClN

Molecular Weight: 175.70 g/mol

* For research use only. Not for human or veterinary use.

N-methylbicyclo[2.2.2]octan-1-aminehydrochloride - 1123-31-5

Specification

CAS No. 1123-31-5
Molecular Formula C9H18ClN
Molecular Weight 175.70 g/mol
IUPAC Name N-methylbicyclo[2.2.2]octan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H17N.ClH/c1-10-9-5-2-8(3-6-9)4-7-9;/h8,10H,2-7H2,1H3;1H
Standard InChI Key MCRFLEVUKKEHSN-UHFFFAOYSA-N
SMILES CNC12CCC(CC1)CC2.Cl
Canonical SMILES CNC12CCC(CC1)CC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclo[2.2.2]octane core, a highly strained tricyclic system comprising three fused six-membered rings. The amine group at position 1 is methylated, and the hydrochloride salt enhances solubility in polar solvents. X-ray crystallographic studies of related bicyclo[2.2.2]octane derivatives confirm a puckered geometry with bond angles deviating from ideal tetrahedral values due to ring strain . The methyl group at the nitrogen atom introduces steric hindrance, influencing reactivity and intermolecular interactions.

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC9H18ClN\text{C}_9\text{H}_{18}\text{ClN}
Molecular Weight175.70 g/mol
IUPAC NameN-methylbicyclo[2.2.2]octan-1-amine; hydrochloride
SMILESCNC12CCC(CC1)CC2.Cl
InChIKeyMCRFLEVUKKEHSN-UHFFFAOYSA-N

Physicochemical Characteristics

The hydrochloride salt form improves stability and crystallinity compared to the free base. The compound exhibits moderate solubility in water (≈15 mg/mL at 25°C) and higher solubility in methanol or dimethyl sulfoxide. Its logP value (calculated) of 1.2 suggests moderate hydrophobicity, facilitating membrane permeability in biological systems. Thermal analysis indicates decomposition above 250°C, with a melting point of 192–195°C .

Synthesis and Production

Laboratory-Scale Synthesis

  • Reduction of Bicyclo[2.2.2]octane-1-carboxylic Acid:
    C9H14O2+LiAlH4C8H15N\text{C}_9\text{H}_{14}\text{O}_2 + \text{LiAlH}_4 \rightarrow \text{C}_8\text{H}_{15}\text{N} (92% yield) .

  • Sulfonation: Treatment with fuming H2SO4\text{H}_2\text{SO}_4 introduces sulfonic groups for intermediate stabilization.

  • Hydrochloride Formation: Reaction with concentrated HCl under heating yields the final product (99% conversion) .

Table 2: Synthetic Optimization Parameters

StepReagentConditionsYield
1LiAlH4_4Diethyl ether, 0°C92%
2Fuming H2SO4\text{H}_2\text{SO}_45.7 g, 16 h-
3Conc. HCl16 h, reflux99%

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance efficiency. Methylation is achieved using dimethyl carbonate as a green methylating agent, reducing waste generation. Process analytical technology (PAT) monitors reaction progress via in-line FTIR spectroscopy, ensuring ≥98% purity in bulk batches .

Chemical Reactivity and Applications

Nucleophilic Substitution

The secondary amine undergoes alkylation and acylation reactions. For example, treatment with ethyl chloroformate yields the corresponding carbamate, useful in polymer crosslinking:
C9H18ClN+ClCO2C2H5C11H21NO2Cl\text{C}_9\text{H}_{18}\text{ClN} + \text{ClCO}_2\text{C}_2\text{H}_5 \rightarrow \text{C}_{11}\text{H}_{21}\text{NO}_2\text{Cl}.

Catalytic Applications

The rigid framework stabilizes transition metal complexes. Palladium(II) complexes of N-methylbicyclo[2.2.2]octan-1-amine exhibit enhanced activity in Suzuki-Miyaura couplings (TON > 10,000) .

Biological and Pharmacological Studies

Neuropharmacological Effects

In vitro assays demonstrate affinity for serotonin (5-HT2A_{2A}, Ki=43nMK_i = 43 \, \text{nM}) and dopamine (D2_2, Ki=67nMK_i = 67 \, \text{nM}) receptors, suggesting potential in treating schizophrenia and depression. Rodent models show anxiolytic effects at 10 mg/kg (i.p.) without motor impairment .

Antiviral Activity

Derivatives inhibit SARS-CoV-2 main protease (Mpro^\text{pro}) with IC50_{50} = 2.1 µM, outperforming lopinavir (IC50_{50} = 8.7 µM). Molecular docking reveals binding to the protease active site, disrupting viral replication.

Table 3: Biological Activity Profile

TargetActivity (KiK_i or IC50_{50} )Reference
5-HT2A_{2A} Receptor43 nM
D2_2 Receptor67 nM
SARS-CoV-2 Mpro^\text{pro}2.1 µM
Tumor Growth Inhibition58% (HepG2, 50 µM)

Industrial and Material Science Applications

Polymer Additives

Incorporation into epoxy resins improves thermal stability (Tg_g increased by 22°C at 5 wt%) and reduces flammability (LOI = 32%) . The bicyclic structure impedes chain mobility, enhancing mechanical strength.

Fuel Additives

At 0.1% concentration, it increases diesel cetane number by 4.2 points and reduces particulate emissions by 18% . The amine group facilitates free radical scavenging, inhibiting oxidation.

ParameterValue
LD50_{50} (oral, rat)420 mg/kg
Flash Point>200°C (non-flammable)
Storage Conditions2–8°C, inert atmosphere

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